molecular formula C25H17BrFN3O3S B2894040 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-57-0

2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2894040
M. Wt: 538.39
InChI Key: COLWJTDUUFPCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H17BrFN3O3S and its molecular weight is 538.39. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monoamine Oxidase Inhibitory Activity

Compounds closely related to 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide have been synthesized and evaluated for their inhibitory activity against monoamine oxidase A and B. This class of compounds has shown potential as selective inhibitors, with significant implications for treating various neurological disorders (Ahmad et al., 2019).

Synthesis and Characterization of Fluorinated Compounds

Another study focused on the synthesis and characterization of fluorinated derivatives, including the construction of chalcones and their subsequent transformation into benzothiazepines and pyrazolines. These compounds were characterized by spectral data, indicating the versatility of this chemical framework in synthesizing diverse fluorinated molecules (Jagadhani et al., 2015).

Peculiarities in Multicomponent Synthesis

Research on the synthesis peculiarities of related compounds through multicomponent reactions reveals the formation of novel pyranes and their stable salts. This work contributes to understanding the reaction mechanisms and selectivity, offering insights into designing more efficient synthetic pathways for related compounds (Lega et al., 2016).

Antimicrobial Activity

Compounds in this class have been synthesized and evaluated for their antimicrobial activity, indicating their potential application in developing new antimicrobial agents. The study highlights the significance of structural modifications to enhance activity and selectivity against various bacterial strains (Mahdi, 2015).

properties

IUPAC Name

2-amino-4-(3-bromophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S/c26-17-8-5-7-15(12-17)22-19(13-28)25(29)33-23-18-9-2-4-11-21(18)30(34(31,32)24(22)23)14-16-6-1-3-10-20(16)27/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLWJTDUUFPCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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